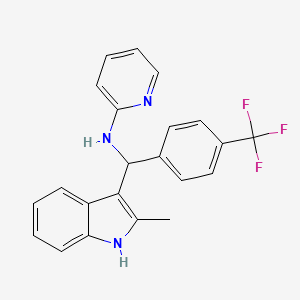

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine” is a compound with the molecular formula C22H18F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular structure of this compound includes a 2-methyl-1H-indol-3-yl group, a 4-(trifluoromethyl)phenyl group, and a pyridin-2-amine group . The compound has a molecular weight of 381.4 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.4 g/mol, an XLogP3-AA value of 5.8, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are 381.14528207 g/mol .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A Direct Route to Fused Heteroaromatics : A study demonstrated the use of pyridinium N-(heteroaryl)aminides as synthetic equivalents in gold-catalyzed formal cycloaddition reactions, enabling the convergent and regioselective synthesis of imidazo-fused heteroaromatics. This methodology accommodates significant structural variation and sensitive functional groups, indicating a versatile approach to heterocyclic compound synthesis (Garzón & Davies, 2014).

Catalysis and Aryl-Cl Activation : Research on group 10 metal aminopyridinato complexes has explored their synthesis and structure, finding applications as catalysts in aryl-Cl activation and hydrosilane polymerization. These complexes exhibit significant catalytic activity, highlighting their potential in synthetic chemistry and industrial applications (Deeken et al., 2006).

Applications in Material Science and Catalysis

Polynuclear Spin Crossover Complexes : A study on the synthesis, structure, and magnetic behavior of tetranuclear compounds with formula [Fe4(mu-CN)4(phen)4(L)2)]4+ squares, where L varies, illustrates the ability to fine-tune the spin state of iron(II) sites. These findings are crucial for developing materials with specific magnetic properties (Boldog et al., 2009).

CuI-Pyridine Based Ligands in Catalysis : Investigating the use of pyridine-based ligands for C-N cross-coupling reactions, this study showcases the N-arylation of indoles and other heterocycles. The findings underscore the effectiveness and environmental benefits of these ligands in facilitating N-arylation, pointing towards greener synthetic methods (Taywade et al., 2018).

Eigenschaften

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3/c1-14-20(17-6-2-3-7-18(17)27-14)21(28-19-8-4-5-13-26-19)15-9-11-16(12-10-15)22(23,24)25/h2-13,21,27H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGTVADBUXZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2651226.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)

![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)